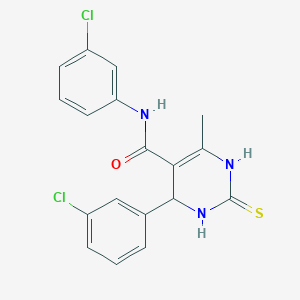

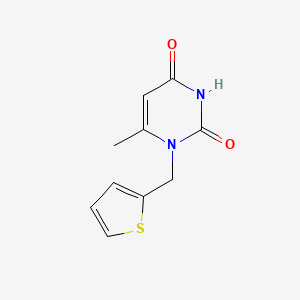

![molecular formula C23H12BrNO4S B2427183 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate CAS No. 610759-41-6](/img/structure/B2427183.png)

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in research for their potential biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel benzothiazole derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using X-ray analysis and ab initio calculations . The electronic structure and electron delocalization in benzothiazole derivatives can be studied using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for bromobenzo[d]thiazole derivatives can result in the selective formation of mono-arylated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally . Infrared vibration spectra can be used to confirm the excited-state hydrogen bond enhancing mechanism .Aplicaciones Científicas De Investigación

Antifungal Activity

The compound’s structural features contribute to its antifungal potential. For instance, similar molecules containing the thiazole and quinoline motifs have displayed strong antifungal activity . Researchers have observed that 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate exhibits potent antifungal effects, making it a valuable candidate for combating fungal infections.

Metal Ion Detection

The crystal structure of 3-(benzo[d]thiazol-2-yl)-5-bromo-2… has been investigated as a versatile tool for metal ion detection. Strategies and mechanistic insights related to its applications in metal ion sensing have been explored .

Anti-Tubercular Activity

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While specific studies on 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate are limited, its structural elements align with those of other anti-tubercular agents. Further research could explore its potential in this field .

Pyrazole Derivatives Synthesis

Efficient synthetic routes have been developed for the synthesis of pyrazole derivatives containing the 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl motif. These derivatives may have applications in drug discovery and medicinal chemistry .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl and quinoline derivatives, have been reported to interact with various targets, including topoisomerase i , DNA , and various enzymes involved in cellular processes .

Mode of Action

Similar compounds have been reported to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to changes in the DNA structure, affecting the replication and transcription processes, and ultimately leading to cell death .

Biochemical Pathways

Similar compounds have been reported to affect various cellular processes, including dna replication and transcription, apoptosis, and cell cycle progression .

Result of Action

Similar compounds have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12BrNO4S/c24-17-6-2-1-5-14(17)23(27)29-13-9-10-15-19(11-13)28-12-16(21(15)26)22-25-18-7-3-4-8-20(18)30-22/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUUVTBFJKXXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2427111.png)

![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)

![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)